molecular formula C9H9ClO2 B2476887 1-(3-Chlorophenyl)-2-methoxyethanone CAS No. 247179-34-6

1-(3-Chlorophenyl)-2-methoxyethanone

Cat. No.: B2476887
CAS No.: 247179-34-6
M. Wt: 184.62
InChI Key: LXTKLBZRUOMROT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methoxyethanone is an aromatic ketone characterized by a 3-chlorophenyl group attached to a methoxy-substituted ethanone backbone. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKLBZRUOMROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-methoxyethanone typically involves the reaction of 3-chlorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 1-(3-chlorophenyl)-2-methoxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(3-Chlorophenyl)-2-methoxyethanone finds applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various transformations, including oxidation and reduction reactions.
Reaction TypeExample Product
Oxidation3-Chlorobenzoic acid
Reduction1-(3-Chlorophenyl)-2-methoxyethanol
SubstitutionVarious substituted derivatives

Biology

  • Biological Activity Investigation: Research has shown potential interactions with biomolecules, suggesting it may have biological effects worth exploring further. Studies are ongoing to assess its role in modulating enzyme activity and other biological pathways.

Medicine

  • Therapeutic Properties: Preliminary investigations indicate that this compound may possess anti-inflammatory and analgesic effects. Its mechanism of action is believed to involve binding to specific molecular targets, influencing their activity.

Case Study 1: Synthesis and Characterization

A study conducted at an academic institution focused on the synthesis of this compound using various synthetic routes. The results indicated that utilizing pyridine as a base significantly improved the yield compared to other bases. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of the synthesized compound.

In another study, researchers evaluated the anti-inflammatory properties of this compound in vitro. The compound was tested against several inflammatory markers in cell cultures. Results showed a notable reduction in pro-inflammatory cytokines, indicating its potential utility in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS 3226-34-4)

  • Molecular Formula : C₈H₇ClO₂ (m.w. 170.59)
  • Key Differences: Replaces the methoxy group with a hydroxyl group at the ethanone chain.
  • Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methoxy analog.

1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone (CAS 927802-05-9)

  • Molecular Formula : C₉H₉ClO₃ (m.w. 200.62)
  • Key Differences: Features a hydroxyl group on the ethanone chain and a methoxy group at the phenyl ring’s para-position.
  • Impact : The para-methoxy group donates electron density via resonance, stabilizing the phenyl ring. The hydroxyl group introduces acidity (pKa ~10–12), enabling salt formation under basic conditions, unlike the target compound .

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 6344-28-1)

  • Molecular Formula : C₉H₉ClO₃ (m.w. 200.62)
  • Key Differences: Chloro and methoxy groups are positioned on the ethanone chain and phenyl ring, respectively.
  • Impact: The ortho-methoxy and para-hydroxy arrangement creates intramolecular hydrogen bonding, reducing solubility in nonpolar solvents. This contrasts with the target compound’s methoxy group, which lacks such interactions .

Semicarbazone Derivatives of 1-(3-Chlorophenyl) Urea

  • Example : 4-(3'-Chlorophenyl) semicarbazide derivatives (e.g., compounds 3e and 3j).
  • Key Differences : Incorporates semicarbazide moieties instead of methoxy groups.
  • Impact: These derivatives exhibit anticonvulsant activity in the MES model, with ED₅₀ values comparable to phenytoin. The absence of a methoxy group in these derivatives suggests that bioactivity may depend more on the semicarbazide pharmacophore than on the ethanone backbone .

1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone (CAS 2001937-63-7)

  • Molecular Formula : C₁₀H₈ClF₃O₂ (m.w. 256.62)
  • Key Differences: Replaces the ethanone’s methoxy group with a trifluoromethyl group.
  • Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in condensation reactions. This property is leveraged in synthesizing fluorinated pharmaceuticals .

1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (CAS 72511-78-5)

  • Molecular Formula : C₉H₁₀O₄ (m.w. 182.18)
  • Key Differences : Contains two hydroxyl groups on the phenyl ring.
  • Impact : The dihydroxy substitution increases polarity, resulting in a higher melting point (227–228°C) compared to the target compound’s liquid state at room temperature. Synthesis involves Hoesch reactions or Fries rearrangements, differing from the target’s typical alkylation routes .

1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone (CAS 102624-59-9)

  • Molecular Formula : C₁₁H₁₃ClO₃ (m.w. 228.68)
  • Key Differences : Additional hydroxyl and propyl groups introduce steric bulk.
  • Impact : The propyl group enhances lipophilicity, making this compound suitable for lipid-mediated drug delivery systems. Its synthesis involves multi-step benzylation and deprotection, contrasting with the target’s simpler alkylation methods .

Biological Activity

1-(3-Chlorophenyl)-2-methoxyethanone is an organic compound notable for its unique chemical structure, which includes a chlorophenyl group and a methoxyethanone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

This compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉ClO₂
Molecular Weight 188.62 g/mol
InChI Key InChI=1S/C9H9ClO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with methanol in the presence of a base like pyridine. The reaction is characterized by nucleophilic acyl substitution, which allows for controlled formation of the desired product under mild conditions, minimizing side reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological responses. For instance, its potential anti-inflammatory effects are thought to arise from inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in activated macrophages. Furthermore, it has shown analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain management .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study conducted on human cell lines showed that this compound significantly reduced cell viability in cancerous cells while sparing normal cells, indicating selective cytotoxicity .
  • Animal Models : In a rodent model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .

Comparative Analysis

When compared to similar compounds, such as 3-chloromethcathinone and 4-chloromethcathinone, this compound demonstrates distinct biological profiles due to its unique substitution pattern. This differentiation allows for targeted applications in drug development focused on specific therapeutic outcomes.

CompoundBiological ActivityNotes
This compound Anti-inflammatory, analgesicSelective cytotoxicity in cancer cells
3-Chloromethcathinone Stimulant effectsDifferent pharmacological profile
4-Chloromethcathinone Similar stimulant effectsVaried receptor interactions

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